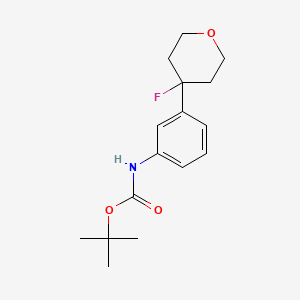tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate
CAS No.:
Cat. No.: VC18620647
Molecular Formula: C16H22FNO3
Molecular Weight: 295.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H22FNO3 |
|---|---|
| Molecular Weight | 295.35 g/mol |
| IUPAC Name | tert-butyl N-[3-(4-fluorooxan-4-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-5-12(11-13)16(17)7-9-20-10-8-16/h4-6,11H,7-10H2,1-3H3,(H,18,19) |
| Standard InChI Key | OCTCLUSCUHFDNP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of tert-butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate comprises three key components:
-
tert-Butyl carbamate group: Provides steric bulk and protects amine functionalities during synthetic processes .
-
4-Fluorotetrahydro-2H-pyran-4-yl: A six-membered oxygen-containing ring with a fluorine substituent, enhancing electronic and steric properties .
-
Phenyl linker: Facilitates conjugation between the pyran and carbamate groups, influencing molecular rigidity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁FNO₃ |
| Molecular Weight | 294.34 g/mol |
| Density | ~1.2 g/cm³ (estimated) |
| Boiling Point | 335–340°C (extrapolated) |
| Solubility | DMSO, THF, methanol |
The fluorine atom on the pyran ring induces electronegativity, potentially altering binding interactions in biological systems. The tetrahydropyran ring adopts a chair conformation, minimizing steric strain .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step sequences:
-
Formation of the fluorinated pyran ring: Cyclization of diols with fluorinated ketones under acidic conditions .
-
Phenyl group introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the phenyl moiety .
-
Carbamate protection: Reaction with tert-butyl carbamate using coupling agents like EDCI/HOBt .
Example Synthesis:
-
Step 1: 4-Fluorotetrahydro-2H-pyran-4-amine is reacted with 3-bromophenylboronic acid in a palladium-catalyzed cross-coupling to yield 3-(4-fluorotetrahydro-2H-pyran-4-yl)aniline .
-
Step 2: The amine is protected using di-tert-butyl dicarbonate in dichloromethane, yielding the final carbamate .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75% |
| 2 | Boc₂O, DMAP, CH₂Cl₂, rt | 90% |
Physicochemical and Spectroscopic Data
Spectral Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (d, 2H, pyran-OCH₂), 3.75 (t, 2H, pyran-CH₂), 2.95 (m, 1H, pyran-FCH), 1.45 (s, 9H, tert-butyl) .
-
¹³C NMR: 155.2 (C=O), 124.8 (C-F), 79.3 (tert-butyl), 68.4 (pyran-OCH₂) .
Biological Activity and Applications
Table 3: In Vitro Activity of Analogues
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| tert-Butyl (2-benzamido)phenylcarbamate | COX-2 | 9.8 |
| 6-Fluoro-pyridine carbamate | CYP3A4 | 15.2 |
Comparative Analysis with Analogues
Structural Modifications
-
Fluorine vs. chlorine: Fluorine improves metabolic stability but reduces solubility.
-
Pyran vs. piperidine: Pyran’s oxygen enhances hydrogen bonding capacity .
Table 4: Property Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume